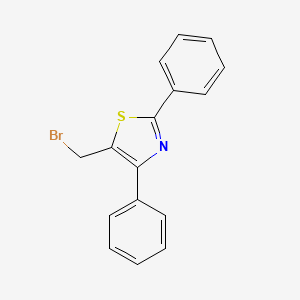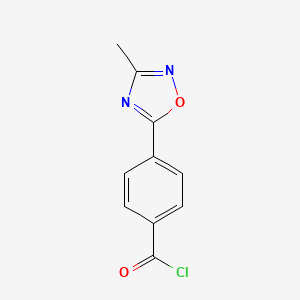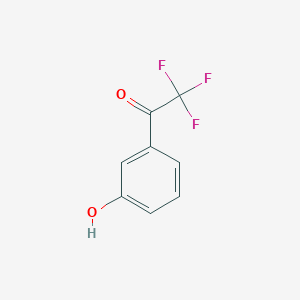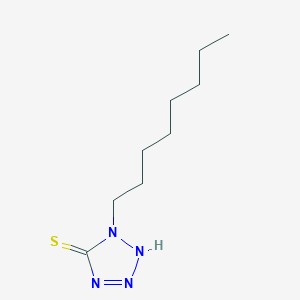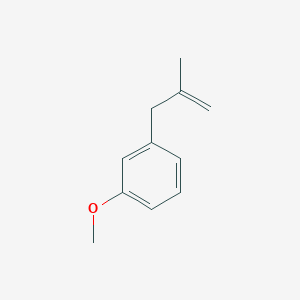
3-(3-Methoxyphenyl)-2-methyl-1-propene
Übersicht
Beschreibung
“3-(3-Methoxyphenyl)-2-methyl-1-propene” appears to be a complex organic compound. However, there is limited information available specifically about this compound1. It’s worth noting that compounds with similar structures, such as “3-(3-Methoxyphenyl)propionic acid”, have been studied extensively12.
Synthesis Analysis
The synthesis of compounds similar to “3-(3-Methoxyphenyl)-2-methyl-1-propene” has been reported in the literature3. For instance, the synthesis of “N′-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-aminobenzohydrazide (H-AHMB)” was performed by condensing O-vanillin with 2-aminobenzohydrazide3.
Molecular Structure Analysis
The molecular structure of compounds similar to “3-(3-Methoxyphenyl)-2-methyl-1-propene” has been analyzed using various techniques4. For example, the electron density distribution of “(Z)-3-N-(ethyl)-2-N '-(3-methoxyphenyl imino) thiazolidine-4-one” was determined by single-crystal X-ray refinements4.
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied5. For instance, curcumin, which has a similar structure, undergoes various chemical reactions due to its polyphenolic nature5.
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed16. For instance, “3-(3-Methoxyphenyl)propionic acid” has a molecular weight of 180.20 g/mol1.
Wissenschaftliche Forschungsanwendungen
Polymer-Based Photovoltaic Cells
The compound's derivatives, particularly those related to poly(3-hexylthiophene) (P3HT) and PCBM (phenyl-C61-butyric acid methyl ester), are central to the development of polymer-based photovoltaic cells for solar energy conversion. Research has highlighted the efficiency of P3HT:PCBM blends in achieving power conversion efficiencies of approximately 5% under certain conditions. This efficiency is attributed to the optimal morphology and electronic properties offered by these blends, making them a focal point in bulk heterojunction solar cell research (Dang, Hirsch, & Wantz, 2011).
Annealing Effects and Film Thickness in Polymer Solar Cells
Studies on polymer solar cells based on P3HT and PCBM have explored the impact of annealing on device performance. Annealing post-production can significantly enhance power conversion efficiency by improving the morphological and electronic interactions between the polymer and fullerene, highlighting the critical role of processing conditions in optimizing device performance (Li, Shrotriya, Yao, & Yang, 2005).
Tuning Optical Properties for Enhanced Emission
Research into the postfunctionalization of P3HT has demonstrated the potential to systematically study and modify the optical and photophysical properties of poly(thiophene)s. By introducing various functional groups, researchers can tune the fluorescence yield and solid-state emission, potentially enhancing the performance of organic electronic and photonic devices (Li, Vamvounis, & Holdcroft, 2002).
Structural and Optical Properties of Polymer/Fullerene Films
The structural characterization of P3HT/PCBM films has been linked to their optical properties and, by extension, their efficiency in solar cells. X-ray diffraction studies reveal that annealing can increase P3HT crystallinity within the blend, directly correlating to improvements in solar cell efficiency. This research underscores the importance of nanostructure in determining the functional performance of organic photovoltaic devices (Erb et al., 2005).
Catalytic Applications
Beyond applications in organic electronics, derivatives of 3-(3-Methoxyphenyl)-2-methyl-1-propene have been explored in catalysis. For example, the methoxycarbonylation of alkynes catalyzed by palladium complexes shows high activity and regioselectivity, producing valuable chemical intermediates with potential applications in various industrial processes (Magro et al., 2010).
Safety And Hazards
Zukünftige Richtungen
The future directions of research on similar compounds have been suggested89. For instance, the development of functional foods and preventive medicines based on the microbiota of the intestinal environment for the prevention of metabolic disorders has been proposed9.
Please note that the information provided is based on compounds similar to “3-(3-Methoxyphenyl)-2-methyl-1-propene” due to the limited availability of specific data on this compound. For more accurate information, further research and analysis would be required.
Eigenschaften
IUPAC Name |
1-methoxy-3-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-9(2)7-10-5-4-6-11(8-10)12-3/h4-6,8H,1,7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAQZCKBQPZGGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00606506 | |
| Record name | 1-Methoxy-3-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00606506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenyl)-2-methyl-1-propene | |
CAS RN |
68383-29-9 | |
| Record name | 1-Methoxy-3-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00606506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



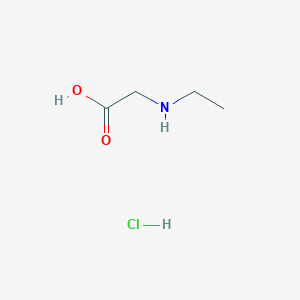
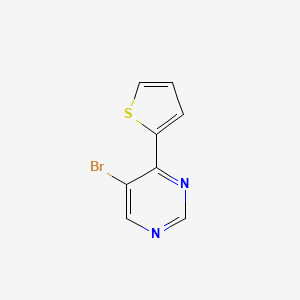
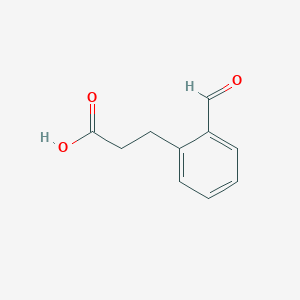
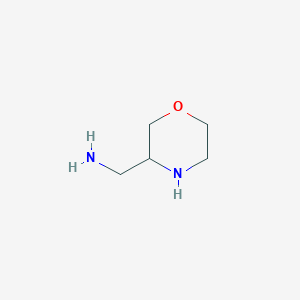
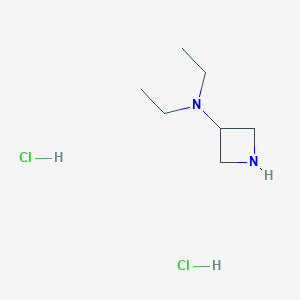
![3-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1612092.png)
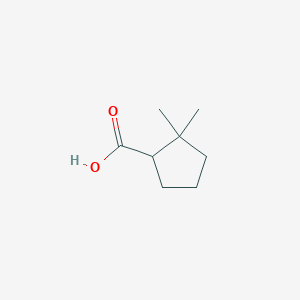
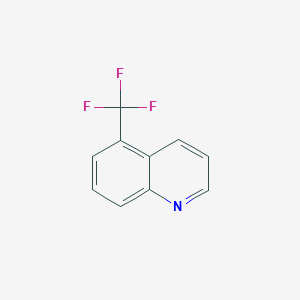
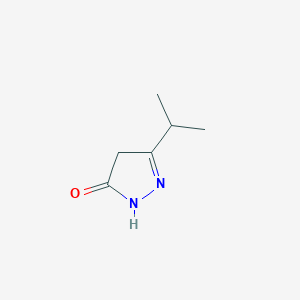
![4'-(Carboxymethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1612099.png)
